N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C20H27N3O4S/c24-19(21-11-9-15-5-2-1-3-6-15)16-7-4-8-17(13-16)22-20(25)23-18-10-12-28(26,27)14-18/h4-5,7-8,13,18H,1-3,6,9-12,14H2,(H,21,24)(H2,22,23,25) |
InChI Key |
GPWINFKMVVVYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps. The starting materials include cyclohexene, ethylamine, and 3-aminobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
-
Step 1: Formation of the Cyclohexene Derivative
- Cyclohexene is reacted with ethylamine in the presence of a catalyst to form the cyclohex-1-en-1-yl ethylamine derivative.
- Reaction conditions: Temperature of 50-60°C, pressure of 1-2 atm, and a suitable solvent such as ethanol.
-
Step 2: Coupling with 3-Aminobenzamide
- The cyclohex-1-en-1-yl ethylamine derivative is then coupled with 3-aminobenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Temperature of 25-30°C, solvent such as dichloromethane, and a reaction time of 12-24 hours.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); conditionsacidic or basic medium, temperature of 25-50°C.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); conditionssolvent such as ethanol or tetrahydrofuran, temperature of 0-25°C.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); conditionssolvent such as dichloromethane, temperature of 25-40°C.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:
Functional Group Analysis
- Sulfolane vs. Thioether/Oxadiazole : The sulfolane group in the target compound (vs. thioether in or oxadiazole in ) increases polarity and water solubility due to the sulfone moiety. This contrasts with sulfur-containing groups in , which may confer redox activity or metabolic liabilities.
- Urea vs. Thioamide: The urea linkage in the target compound (vs.
- Cyclohexenylethyl vs.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on neuroprotective properties, interaction with neurotransmitter systems, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydropyridazine core, a cyclohexenyl ethyl substituent, and a dioxidotetrahydrothiophenyl group. These structural components contribute to its distinctive chemical reactivity and potential biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O2S2 |
| Molecular Weight | 356.52 g/mol |
Neuroprotective Properties
Research indicates that this compound may exhibit neuroprotective effects . Preliminary studies suggest that it interacts with various neurotransmitter systems, potentially influencing neuronal signaling pathways. This interaction could make it a valuable biochemical probe for studying neurological disorders.
Interaction Studies
The compound's interaction with biological targets has been a focal point of research. It is hypothesized to modulate the activity of certain receptors involved in neurotransmission, which could lead to therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential mechanisms of action for this compound:
-
Neuroprotection in Animal Models :
- A study demonstrated that compounds with similar structures provided significant protection against oxidative stress in neuronal cells. The neuroprotective effects were attributed to their ability to scavenge free radicals and inhibit apoptotic pathways.
-
Receptor Modulation :
- Research on related compounds indicated that they could act as agonists or antagonists at specific neurotransmitter receptors (e.g., NMDA receptors), suggesting that this compound may exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
